molecular formula C10H14N2O2S B13666950 Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate

Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate

Cat. No.: B13666950
M. Wt: 226.30 g/mol
InChI Key: HRWGBAFGDDPMPA-UHFFFAOYSA-N
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Description

Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 1-methylpyrrolidinyl group and at the 4-position with a methyl ester. The thiazole core is a five-membered aromatic ring containing nitrogen and sulfur, which contributes to its electronic and steric properties. This compound is structurally analogous to pharmacologically active thiazole derivatives, such as receptor antagonists and enzyme inhibitors, though its specific applications require further investigation .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

methyl 2-(1-methylpyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-12-5-3-4-8(12)9-11-7(6-15-9)10(13)14-2/h6,8H,3-5H2,1-2H3

InChI Key

HRWGBAFGDDPMPA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=NC(=CS2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Core

According to a detailed synthetic route reported in the literature, the thiazole ring is constructed starting from acetophenone derivatives via bromination and thiourea treatment:

Step Reagents/Conditions Transformation Yield/Notes
(a) Phenyltrimethylammonium tribromide, THF, r.t. Bromination of acetophenone to α-bromoacetophenone Efficient, mild conditions
(b) Thiourea, EtOH, 65–75 °C Cyclization to form 2-aminothiazole High yield, straightforward
(c) Acetic anhydride, pyridine, 60 °C Acetylation of amino group 88% yield, isolated as white solid

This sequence yields 2-aminothiazole intermediates, which serve as substrates for further functionalization.

Esterification to Form the Methyl Carboxylate

The methyl ester at the 4-position of the thiazole is introduced either by direct esterification of the corresponding carboxylic acid or by using methylating agents under basic or acidic conditions.

Typical procedure:

Step Reagents/Conditions Transformation Notes
(f) Methanol, acid catalyst or methyl iodide Esterification of thiazole-4-carboxylic acid Can be performed under reflux or microwave conditions for efficiency

Alternatively, the ester can be introduced earlier in the synthetic sequence before the coupling of the pyrrolidine moiety.

Representative Synthetic Route Summary

The following table summarizes a representative six-step synthetic route from commercially available acetophenone to this compound:

Step Starting Material / Intermediate Reagents/Conditions Product / Intermediate Yield / Remarks
1 Acetophenone Phenyltrimethylammonium tribromide, THF, r.t. α-Bromoacetophenone Efficient bromination
2 α-Bromoacetophenone Thiourea, EtOH, 65–75 °C 2-Aminothiazole High yield, cyclization
3 2-Aminothiazole Acetic anhydride, pyridine, 60 °C Acetylated thiazole intermediate 88% yield
4 Acetylated intermediate (R)-2-Methylpyrrolidine, DIPEA, DMF, 100 °C 2-(1-Methylpyrrolidin-2-yl)thiazole derivative Nucleophilic substitution
5 2-(1-Methylpyrrolidin-2-yl)thiazole Esterification (methanol, acid catalyst) This compound Final product

This route is scalable, uses commercially available reagents, and avoids hazardous intermediates.

Analytical Characterization and Purity Considerations

The synthesized compound is typically characterized by:

Reported NMR data for related thiazole derivatives show characteristic singlets for methyl groups and multiplets corresponding to the pyrrolidine ring protons.

Summary and Outlook

The preparation of this compound involves a multi-step synthetic approach starting from acetophenone derivatives. Key steps include bromination, thiazole ring formation, selective substitution with chiral 2-methylpyrrolidine, and esterification. The process benefits from mild reaction conditions, commercially available reagents, and scalable protocols.

Further optimization may involve exploring alternative coupling agents, solvent systems, and catalytic methods to improve yield and stereoselectivity. The compound serves as a valuable intermediate for the synthesis of biologically active molecules and can be functionalized further for drug discovery applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the thiazole ring or the nature of the bicyclic amine. Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance:

Compound Substituents Key Features Synthesis Pathway Biological Relevance Reference
Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate 1-Methylpyrrolidinyl (2-position), methyl ester (4-position) Bicyclic amine enhances solubility; ester group facilitates derivatization. Likely involves coupling of methylpyrrolidinyl precursors with thiazole intermediates. Potential receptor interactions due to amine moiety; understudied.
Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate Pyridinyl (2-position), ethyl ester (5-position) Pyridinyl group enhances π-π stacking; ethyl ester offers hydrolytic stability. Prepared via coupling of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation. Tested as receptor antagonists; moderate bioactivity.
Methyl 2-S-(1'-Boc-2'-phenylethyl)thiazole-4-carboxylate Boc-protected phenylethyl (2-position), methyl ester (4-position) Bulky Boc group aids in combinatorial chemistry; phenyl enhances lipophilicity. Synthesized via condensation of Boc-phenylalanine with cysteine methyl ester, followed by oxidation. Used in peptide libraries; lower yields due to oxidation step.
Methyl 2-(1H-Indole-3-carbonyl)thiazole-4-carboxylate Indole-carbonyl (2-position), methyl ester (4-position) Indole moiety introduces planar aromaticity; carbonyl increases polarity. Predicted via LC-MS/MS; synthetic route not detailed. Potential metabolic or signaling applications (e.g., kinase inhibition).
Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate 3,4-Difluorophenyl (2-position), methyl ester (4-position) Fluorine atoms improve metabolic stability and lipophilicity. Direct coupling of fluorophenyl precursors with thiazole intermediates. Explored in antimicrobial or anticancer agents.

Key Differences

Substituent Effects on Bioactivity :

  • The 1-methylpyrrolidinyl group in the target compound may enhance binding to amine-sensitive targets (e.g., GPCRs) compared to pyridinyl or phenyl substituents .
  • Fluorinated analogs (e.g., 3,4-difluorophenyl) exhibit improved metabolic stability, whereas indole-carbonyl derivatives may engage in hydrogen bonding due to the carbonyl group .

Synthetic Complexity: The target compound’s synthesis likely requires chiral resolution if the pyrrolidinyl group is in a specific stereochemical configuration, unlike non-chiral analogs (e.g., pyridinyl derivatives) . Boc-protected analogs involve additional deprotection steps, complicating synthesis compared to direct esterification routes .

Physicochemical Properties :

  • LogP and Solubility : The methylpyrrolidinyl group may reduce LogP (increased polarity) relative to phenyl or Boc-protected analogs. Fluorinated derivatives typically exhibit higher LogP .
  • Stability : Ester groups (methyl/ethyl) are prone to hydrolysis, whereas amides (e.g., carboxamides in ) offer greater stability .

Research Findings

  • Receptor Binding : Pyridinyl-substituted thiazoles (e.g., Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate) show moderate activity as receptor antagonists, with IC50 values in the micromolar range .
  • Combinatorial Utility : Boc-protected thiazoles are valuable in peptide library synthesis but suffer from low oxidation yields (30–40%) during thiazole formation .
  • Chirality: Analogues like Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate highlight the importance of stereochemistry, with enantiomers showing divergent bioactivities .

Biological Activity

Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate (CAS No. 7113-02-2) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2O2SC_{10}H_{14}N_{2}O_{2}S and a molecular weight of 226.29 g/mol. Its structural features include a thiazole ring and a pyrrolidine moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 μg/ml
Compound BEscherichia coli62.5 μg/ml
Compound CCandida albicans250 μg/ml

These results suggest that this compound may share similar antimicrobial properties due to its structural characteristics .

Antitumor Activity

Thiazole derivatives have been explored for their antitumor potential. Research indicates that modifications at the C-6 position of the thiazole ring can enhance antiproliferative activity against various cancer cell lines. For example, the introduction of electron-withdrawing groups has been correlated with increased selectivity and potency against tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Thiazole Ring : Essential for interaction with biological targets.
  • Pyrrolidine Moiety : Contributes to lipophilicity and cellular permeability.
  • Carboxylate Group : May enhance solubility and bioavailability.

Modifications in these regions can lead to variations in biological efficacy, emphasizing the importance of SAR studies in drug design .

Study on Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, confirming the compound's potential as an antimicrobial agent .

Antitumor Screening

In another investigation focusing on antitumor activities, this compound was tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation. The study highlighted the compound's ability to induce apoptosis in cancer cells, contributing to its potential therapeutic applications .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the thiazole ring, methyl ester, and pyrrolidine substituents. Key signals include the thiazole C-H (~8.5 ppm) and ester carbonyl (~165–170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+^+ expected for C11_{11}H15_{15}N2_2O2_2S: 251.0851) ensures molecular integrity .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients.

How do structural modifications (e.g., substituent position on the thiazole ring) alter the compound’s pharmacokinetic properties?

Advanced Research Focus
Comparative studies of analogs (e.g., ethyl vs. methyl esters, halogen substitutions) reveal that the 4-carboxylate group enhances solubility, while the 2-pyrrolidine position impacts metabolic stability. For instance:

AnalogSubstituentLogPHalf-life (in vitro)
Methyl ester2-(1-Methylpyrrolidin-2-yl)1.24.5 h
Ethyl ester2-(1-Methylpyrrolidin-2-yl)1.83.2 h
Chloro-substituted2-(1-Methylpyrrolidin-2-yl)-5-Cl2.16.0 h
Metabolic stability assays in liver microsomes and PAMPA permeability studies are recommended for further optimization .

What experimental approaches can resolve contradictions in reported biological activity data for thiazole derivatives?

Advanced Research Focus
Discrepancies in bioactivity (e.g., antiviral vs. anticancer potency) often arise from assay conditions or cellular models. Methodological solutions include:

  • Dose-Response Curves : IC50_{50} determination across multiple cell lines (e.g., HeLa, HepG2) to assess specificity.
  • Target Engagement Studies : Fluorescence polarization assays to measure direct binding to enzymes like kinases or proteases.
  • Meta-Analysis : Cross-referencing datasets from public repositories (e.g., ChEMBL) to identify outliers or confounding variables .

What computational tools are suitable for predicting the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Predict binding modes to targets like EGFR or HIV protease.
  • QSAR Models : Use descriptors (e.g., topological polar surface area, logP) to correlate structure with activity.
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent changes on binding affinity .
    Example Output :
Target ProteinDocking Score (kcal/mol)Predicted IC50_{50} (nM)
EGFR Kinase-9.285
HIV-1 Protease-7.8220

How can researchers mitigate challenges in crystallizing this compound for structural studies?

Basic Research Focus
Crystallization difficulties often arise from conformational flexibility. Strategies include:

  • Co-Crystallization : Use of co-formers (e.g., carboxylic acids) to stabilize specific conformers.
  • Cryo-Crystallography : Data collection at 100 K to reduce thermal motion.
  • SHELXL Refinement : Robust refinement of disordered pyrrolidine groups using constraints .

What are the implications of the methyl ester group on the compound’s stability under physiological conditions?

Advanced Research Focus
The methyl ester is prone to hydrolysis by esterases, impacting bioavailability. Stability assays in plasma (37°C, pH 7.4) can quantify degradation rates. Prodrug strategies (e.g., replacing the ester with a amide) may enhance stability. Comparative

DerivativeHalf-life in Plasma
Methyl ester2.1 h
Amide analog8.5 h
LC-MS/MS monitoring of hydrolysis products is critical .

How can researchers design SAR studies to explore the role of the pyrrolidine ring in bioactivity?

Q. Advanced Research Focus

  • Analog Synthesis : Vary pyrrolidine substituents (e.g., N-methyl vs. N-ethyl, ring size).
  • Biological Screening : Test against panels of cancer cell lines or microbial strains.
  • 3D Pharmacophore Mapping : Identify essential hydrogen bond donors/acceptors .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste Disposal : Follow EPA guidelines for organic solvents and halogenated by-products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.